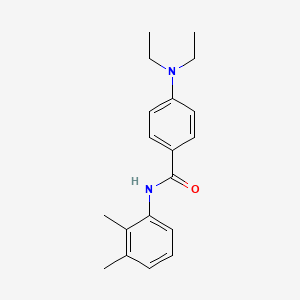

4-(diethylamino)-N-(2,3-dimethylphenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Diethylamino)-N-(2,3-dimethylphenyl)benzamide, also known as ameltolide, is a benzamide derivative known for its potent anticonvulsant properties. It is a chemical compound synthesized for its potential pharmacological applications, particularly in the treatment of seizures (Lambert et al., 1995).

Synthesis Analysis

The synthesis of ameltolide and its derivatives typically involves a multi-step chemical process. For instance, Lambert et al. (1995) described the synthesis of two ameltolide analogues, focusing on their anticonvulsant activities. These derivatives were synthesized using specific chemical reactions, indicating the flexibility in modifying the core structure of ameltolide for various applications.

Molecular Structure Analysis

The molecular structure of ameltolide derivatives has been analyzed using methods like X-ray diffraction analysis. For example, the structure of certain benzamide derivatives has been confirmed through crystallographic analysis, establishing the configurations and molecular conformations essential for their pharmacological activity (Browne et al., 1981).

Aplicaciones Científicas De Investigación

Synthesis and Anticonvulsant Activity

Research on derivatives of benzamide, such as ameltolide analogues, highlights their significant potential in anticonvulsant therapy. These compounds have been synthesized and evaluated for their efficacy in various anticonvulsant models, showing superior activity to phenytoin in maximal electroshock seizure tests. Interestingly, their oral administration demonstrated higher efficacy and protective index compared to the parent drug, ameltolide, suggesting their potential for improved anticonvulsant therapies (Lambert et al., 1995).

Unique Chemical Properties and Reactions

The synthesis of compounds like 4,8-bis[bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane demonstrates the unique chemical reactions and properties of benzamide derivatives. These compounds exhibit remarkable reactivity with various reagents, leading to a range of products under mild conditions. Their stability and reactivity patterns are of interest for developing new materials and chemical methodologies (Nakayama et al., 1998).

Pharmacological Developments

Another aspect of benzamide derivatives' application is in the synthesis of compounds with improved pharmacological profiles. For instance, derivatives have been explored for their potential in treating osteoarthritis, showcasing the versatility of benzamide compounds in drug development (Owton et al., 1995).

Herbicide Activity

Beyond pharmaceuticals, benzamide derivatives like N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide have been identified as effective herbicides, offering potential agricultural applications. Their herbicidal activity against both annual and perennial grasses, with utility in various crops, highlights the broad applicability of these compounds in agricultural settings (Viste et al., 1970).

Antipsychotic Potential

Explorations into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, related to benzamide structures, have revealed potential antipsychotic properties without interacting with dopamine receptors. This suggests the possibility of developing new antipsychotic drugs with fewer side effects, underscoring the therapeutic potential of benzamide derivatives (Wise et al., 1987).

Propiedades

IUPAC Name |

4-(diethylamino)-N-(2,3-dimethylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O/c1-5-21(6-2)17-12-10-16(11-13-17)19(22)20-18-9-7-8-14(3)15(18)4/h7-13H,5-6H2,1-4H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVAVEKVOZUBGDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(diethylamino)-N-(2,3-dimethylphenyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-allyl-N-(2-methoxyphenyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5567794.png)

![5-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-3-isobutylisoxazole](/img/structure/B5567796.png)

![4-[(4-bromo-2,6-dimethylphenoxy)acetyl]morpholine](/img/structure/B5567800.png)

![4-{[6-(benzyloxy)-3-pyridazinyl]oxy}-N,N-dimethyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine](/img/structure/B5567817.png)

![2-[2-(1-piperidinylcarbonyl)phenyl]-1H-benzimidazole](/img/structure/B5567841.png)

![2-amino-4-(2-thienyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5567842.png)

![ethyl 3-{[(2-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5567850.png)

![2-[4-(1-cyclohexyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]acetamide](/img/structure/B5567857.png)

![N-{1-[(4-methylpiperidin-1-yl)sulfonyl]azepan-3-yl}pyrrolidine-1-carboxamide](/img/structure/B5567863.png)

![1-tert-butyl-N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5567878.png)

![N-{2-[4-(4-morpholinylsulfonyl)phenyl]ethyl}acetamide](/img/structure/B5567884.png)